molecular formula C7H10N2O2S B13243189 (2R)-2-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid

(2R)-2-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid

Cat. No.: B13243189
M. Wt: 186.23 g/mol
InChI Key: IPAWCHKAOLUINX-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid: is an organic compound that belongs to the class of amino acids It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Catalysts and automated systems are often employed to enhance the efficiency and selectivity of the reactions.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus pentachloride are often used.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, (2R)-2-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies. Its thiazole ring is known to interact with various biological targets, making it a valuable tool in biochemical assays.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in the development of new antibiotics and anti-inflammatory agents due to its ability to inhibit specific enzymes and pathways.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. This compound can also interact with cellular pathways, affecting processes like signal transduction and gene expression.

Comparison with Similar Compounds

    2-Aminothiazole: A simpler analog with similar biological activities.

    4-Methylthiazole: Shares the thiazole ring but lacks the amino acid side chain.

    Thiazolidine: A saturated analog with different reactivity and applications.

Uniqueness: (2R)-2-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid is unique due to its combination of the thiazole ring and the amino acid side chain. This dual functionality allows it to participate in a wider range of chemical and biological interactions compared to its simpler analogs.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

(2R)-2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid

InChI

InChI=1S/C7H10N2O2S/c1-4-3-12-6(9-4)2-5(8)7(10)11/h3,5H,2,8H2,1H3,(H,10,11)/t5-/m1/s1

InChI Key

IPAWCHKAOLUINX-RXMQYKEDSA-N

Isomeric SMILES

CC1=CSC(=N1)C[C@H](C(=O)O)N

Canonical SMILES

CC1=CSC(=N1)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.